(2-phenyl-1H-indol-1-yl)acetic acid

Lipophilicity LogP Medicinal Chemistry

This 2‑phenyl‑substituted indole‑1‑acetic acid (LogP 3.39) is the definitive scaffold for N‑1 SAR exploration, offering markedly higher lipophilicity and membrane permeability than unsubstituted indole‑1‑acetic acid (LogP 1.73). Regioisomeric to the common 3‑acetic acid class, it enables unambiguous deconvolution of N‑1 pharmacophore contributions and is structurally validated by FABP4 co‑crystal data (PDB 5D4A). The free carboxylic acid handle allows immediate elaboration for SBDD/FBLD campaigns. High‑purity research chemical, ready for derivatization and lead‑series expansion.

Molecular Formula C16H13NO2
Molecular Weight 251.285
CAS No. 62663-25-6
Cat. No. B2610057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-phenyl-1H-indol-1-yl)acetic acid
CAS62663-25-6
Molecular FormulaC16H13NO2
Molecular Weight251.285
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)O
InChIInChI=1S/C16H13NO2/c18-16(19)11-17-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19)
InChIKeyRVIREVUBJAFZHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-Phenyl-1H-indol-1-yl)acetic Acid (CAS 62663-25-6): Core Properties and Procurement Baseline for Scientific Selection


(2-Phenyl-1H-indol-1-yl)acetic acid, CAS 62663-25-6, is a substituted indole-1-acetic acid derivative characterized by a 2-phenyl substituent on the indole core. It possesses a molecular formula of C16H13NO2, a molecular weight of approximately 251.28 g/mol, and a calculated LogP of 3.39 [1]. This compound is primarily supplied as a research chemical building block with purities typically ≥95%, suitable for medicinal chemistry, SAR exploration, and as a versatile scaffold for further derivatization .

Why Generic Indole Acetic Acid Substitution Fails: The Critical Role of the 2-Phenyl Substituent in (2-Phenyl-1H-indol-1-yl)acetic Acid


Indiscriminate substitution of (2-phenyl-1H-indol-1-yl)acetic acid with structurally similar indole acetic acids (e.g., unsubstituted indole-1-acetic acid or 3-substituted regioisomers) is not scientifically justified. The 2-phenyl group significantly alters the compound's physicochemical properties, notably increasing lipophilicity (LogP 3.39 vs. 1.73 for the unsubstituted analog [1]), and its presence is known to be a key structural determinant for binding affinity in several target classes, including peroxisome proliferator-activated receptors (PPARs) and fatty acid-binding proteins (FABPs) [2][3]. Furthermore, the specific N-1 acetic acid substitution, as opposed to C-3 substitution, defines a distinct pharmacophore that cannot be assumed equivalent without direct, quantitative, comparator-based evidence.

(2-Phenyl-1H-indol-1-yl)acetic Acid: Quantitative Evidence of Differential Properties Against Key Comparators


Enhanced Lipophilicity via 2-Phenyl Substitution: A Quantitative Comparison with Unsubstituted Indole-1-acetic Acid

The presence of the 2-phenyl group on the indole core significantly increases the calculated partition coefficient (LogP) relative to the unsubstituted parent compound, indole-1-acetic acid [1][2]. This difference directly impacts membrane permeability and compound distribution, a critical factor in the selection of a scaffold for cellular assay development or lead optimization.

Lipophilicity LogP Medicinal Chemistry Physicochemical Properties

Defined Pharmacophore: Regioisomeric Distinction from the 3-Acetic Acid Analog for Target Engagement

The N-1 acetic acid substitution pattern of the target compound creates a distinct pharmacophore compared to its regioisomer, (2-phenyl-1H-indol-3-yl)acetic acid (CAS 4662-03-7) . The position of the acetic acid moiety fundamentally alters the compound's geometry and potential for target interaction. While quantitative activity data for this specific compound is limited in public literature, the 3-isomer has been reported as an inhibitor of acetylcholinesterase (AChE) . This difference in reported activity underscores that the 1- and 3-isomers are not functionally interchangeable and must be treated as distinct chemical entities in scientific research.

Regioisomer Pharmacophore SAR Binding Affinity

Scaffold Relevance: Crystallographic Evidence of the 2-Phenylindole Core in FABP4 Inhibition

The 2-phenylindole scaffold, which is the core of (2-phenyl-1H-indol-1-yl)acetic acid, has been co-crystallized with Fatty Acid-Binding Protein 4 (FABP4), providing high-resolution structural evidence of its binding mode [1]. While the specific co-crystallized ligand in PDB entry 5D4A is 3-(2-phenyl-1H-indol-1-yl)propanoic acid, the shared 2-phenylindole core demonstrates the scaffold's utility in engaging a therapeutically relevant target involved in metabolic and inflammatory diseases. This structural information, with a resolution of 1.70 Å, provides a validated starting point for the design of novel inhibitors using (2-phenyl-1H-indol-1-yl)acetic acid as a key building block.

X-ray Crystallography FABP4 Protein-Ligand Complex Inhibitor Design

(2-Phenyl-1H-indol-1-yl)acetic Acid: Optimal Application Scenarios Driven by Differential Evidence


Medicinal Chemistry Lead Optimization for Targets Requiring Enhanced Lipophilicity

Given its 1.667 LogP unit increase over the unsubstituted indole-1-acetic acid [1][2], this compound is the preferred starting material when a lead series requires improved membrane permeability or a shift in distribution profile. It is ideally suited for the synthesis of analogs intended for cell-based phenotypic screens where the baseline compound shows poor cellular entry.

Structure-Activity Relationship (SAR) Studies of N-1 Acetic Acid Pharmacophores

This compound is the definitive choice for research groups investigating the SAR of the N-1 acetic acid indole series. As it is regioisomeric to the more commonly studied 3-acetic acid class (e.g., (2-phenyl-1H-indol-3-yl)acetic acid) , its use is essential for deconvoluting the specific contribution of N-1 substitution to biological activity and for generating novel, patentable chemical matter in this underexplored chemical space.

Structure-Based Drug Design (SBDD) and Fragment-Based Lead Discovery (FBLD) Targeting FABP4

The crystal structure of the 2-phenylindole core in complex with FABP4 (PDB 5D4A) [3] provides a strong rationale for using (2-phenyl-1H-indol-1-yl)acetic acid as a validated fragment or core scaffold in SBDD and FBLD campaigns. Its carboxylic acid handle allows for straightforward elaboration to explore the binding pocket and improve affinity, leveraging established crystallographic data to guide synthetic efforts.

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